N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c1-2-28-13-3-4-16-14-15(5-10-19(16)28)11-12-26-20(29)21(30)27-18-8-6-17(7-9-18)22(23,24)25/h5-10,14H,2-4,11-13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXYRHFFRBQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Alkylation: The quinoline core is then alkylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Amidation: The alkylated quinoline is reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ethanediamide moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a neuroprotective agent, showing promise in the treatment of neurodegenerative diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death. In neurodegenerative diseases, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.
Comparison with Similar Compounds
Tetrahydroquinoline-Based Analogs
Compound from : N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide shares the tetrahydroquinoline-ethanediamide scaffold but differs in substituents:
Key Implications :
Benzothiazole Acetamide Derivatives ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides. While structurally distinct (benzothiazole vs. tetrahydroquinoline), these compounds highlight the prevalence of CF₃ groups in optimizing bioactivity:
- Core Comparison: Benzothiazole’s planar structure may favor π-π stacking, whereas tetrahydroquinoline’s partial saturation could modulate flexibility and membrane permeability .
Quinoxaline and Pyrimidine Derivatives ()
Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide feature thioamide or heterocyclic substituents:
Pharmacological and ADME Considerations
- Metabolic Stability : CF₃ in the main compound likely confers resistance to cytochrome P450 enzymes compared to methoxy or methyl groups () .
- Solubility : Piperidinyl in ’s analog may improve aqueous solubility, whereas the main compound’s CF₃ and ethyl groups prioritize lipophilicity .
Tabular Comparison of Key Compounds
Biological Activity
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and biological effects, particularly focusing on its interactions with melatonin receptors and its antimycobacterial properties.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, including the formation of tetrahydroquinoline derivatives. The structure contains a tetrahydroquinoline moiety linked to a trifluoromethylphenyl group through an ethylenediamine backbone. Research indicates that variations in substituents on the tetrahydroquinoline ring significantly influence the biological activity of the compound.
Key Synthesis Steps
- Formation of Tetrahydroquinoline : The tetrahydroquinoline core is synthesized via hydrogenation of corresponding precursors.
- Acylation : Following the formation of the tetrahydroquinoline, acylation with appropriate acylating agents is performed to yield the final product.
Melatonin Receptor Agonism
Recent studies have highlighted the compound's role as a selective agonist for the MT2 melatonin receptor. This receptor is implicated in various physiological processes, including circadian rhythm regulation and sleep modulation.
| Compound | MT2 Receptor Affinity (Ki) | Selectivity |
|---|---|---|
| This compound | 0.5 nM | High |
The compound demonstrated a high affinity for the MT2 receptor with minimal activity at other melatonin receptor subtypes (MT1), suggesting its potential use in treating sleep disorders without significant side effects.
Antimycobacterial Activity
The compound also exhibits promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it effectively inhibits Mtb growth under specific culture conditions.
| Assay Condition | MIC (mg/L) | Reference Compound |
|---|---|---|
| Glycerol-based media | 0.5 | Rifampicin: 0.016 |
| Casitone-based media | >16 | Isoniazid: 0.016 |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both drug-sensitive and resistant strains of Mtb when glycerol is used as a carbon source.
Case Studies
- In Vivo Efficacy : In a BALB/c mouse model infected with Mtb, dosing with this compound resulted in significant reductions in bacterial load compared to untreated controls.
- Pharmacokinetics : Studies showed that the compound has favorable pharmacokinetic properties with good oral bioavailability and sustained plasma concentrations above the MIC for extended periods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
